

An In-Depth Technical Guide to ortho-Topolin Riboside-d4

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Compound of Interest

Compound Name: *ortho-Topolin riboside-d4*

Cat. No.: B15558596

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Topolin riboside-d4 is the deuterium-labeled form of ortho-Topolin riboside (oTR), a naturally occurring aromatic cytokinin. While ortho-topolin riboside itself is a plant hormone involved in growth and development, its deuterated analog serves as a critical tool in bioanalytical studies. This technical guide provides a comprehensive overview of **ortho-Topolin riboside-d4**, its applications as an internal standard in mass spectrometry-based quantification, and the significant anticancer activities of its non-labeled counterpart, ortho-Topolin riboside. This document details experimental protocols for its use, summarizes key quantitative data on the biological effects of oTR, and visualizes the cellular pathways it modulates.

Introduction to ortho-Topolin Riboside-d4

ortho-Topolin riboside-d4 is a stable isotope-labeled version of ortho-Topolin riboside. The incorporation of four deuterium atoms into the molecule results in a higher molecular weight than the natural compound, making it an ideal internal standard for quantitative analysis using mass spectrometry (MS). In such applications, a known amount of the deuterated standard is added to a biological sample. The ratio of the endogenous (non-labeled) analyte to the deuterated standard is then measured by MS, allowing for precise and accurate quantification that corrects for sample loss during preparation and variations in instrument response.

Chemical Properties

Property	Value
Chemical Formula	C ₁₇ H ₁₅ D ₄ N ₅ O ₅
Molecular Weight	377.39 g/mol
CAS Number	74511-48-1
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol

Application as an Internal Standard in Mass Spectrometry

Due to its chemical similarity to endogenous ortho-Topolin riboside and its distinct mass, **ortho-Topolin riboside-d4** is an excellent internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. These techniques are widely used for the quantitative analysis of cytokinins in various biological matrices, including plant tissues and cell cultures.

Experimental Protocol: Quantification of Cytokinins by LC-MS/MS

This protocol provides a general framework for the quantification of cytokinins, including ortho-Topolin riboside, using a deuterated internal standard like **ortho-Topolin riboside-d4**.

2.1.1. Sample Preparation and Extraction

- Homogenization: Freeze plant tissue or cell pellets in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
- Extraction: To approximately 50-100 mg of homogenized tissue, add 1 mL of a pre-chilled (-20°C) extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).
- Internal Standard Spiking: Add a known amount of **ortho-Topolin riboside-d4** (e.g., 1-10 ng) to the extraction mixture.

- Extraction: Shake or vortex the mixture vigorously and incubate at -20°C for at least 1 hour.
- Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant to a new tube. The pellet can be re-extracted for improved recovery.

2.1.2. Solid-Phase Extraction (SPE) Cleanup

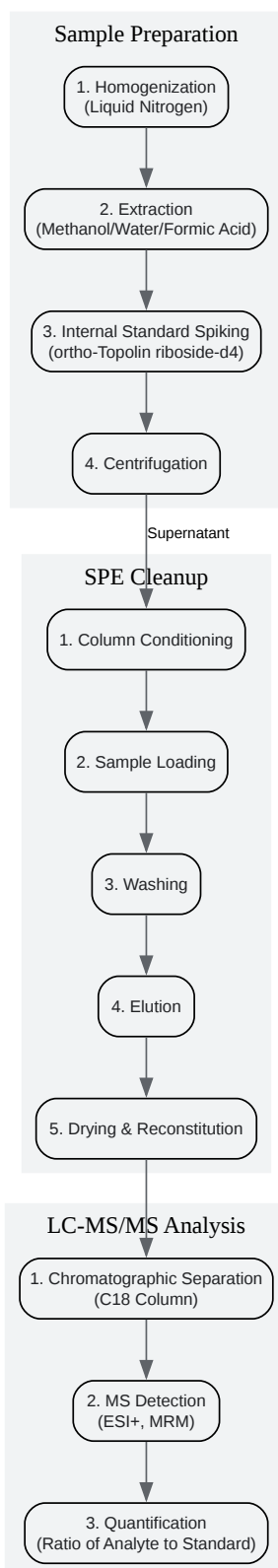
- Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
- Equilibration: Equilibrate the cartridge with 1 mL of the extraction solvent.
- Sample Loading: Load the supernatant from the extraction step onto the SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 1 M formic acid to remove interfering compounds.
- Elution: Elute the cytokinins with 1 mL of 0.35 M ammonium hydroxide in 60% methanol.
- Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

2.1.3. LC-MS/MS Analysis

- Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compounds of interest.

- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - ortho-Topolin riboside: Monitor the transition from the protonated molecule $[M+H]^+$ to a specific product ion.
 - **ortho-Topolin riboside-d4**: Monitor the transition from the deuterated protonated molecule $[M+D]^+$ or $[M+H]^+$ to its corresponding product ion.

Experimental Workflow



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Figure 1. Workflow for cytokinin quantification using a deuterated internal standard.

Anticancer Activity of ortho-Topolin Riboside

Recent research has highlighted the potential of the non-deuterated ortho-Topolin riboside (oTR) as an anticancer agent, particularly against non-small cell lung cancer (NSCLC).^{[1][2]} Studies have shown that oTR exhibits significant cytotoxicity against various cancer cell lines.^[1]

Cytotoxicity Data

While one study reported that ortho-Topolin riboside showed the highest cytotoxicity among eleven tested plant hormones and their derivatives against NSCLC cell lines, specific IC50 values were not provided in the abstract.^[1] Further investigation into the full-text of such studies is required to obtain this quantitative data.

Effects on Cellular Metabolism

ortho-Topolin riboside has been shown to significantly alter the metabolic profile of cancer cells.^{[1][2]} It reduces amino acid and pyrimidine synthesis, key processes for cell growth and proliferation.^[1] Furthermore, oTR impairs cellular energy production by decreasing both glycolysis and mitochondrial respiration.^{[1][2]}

3.2.1. Impact on Glycolysis and Mitochondrial Respiration

Quantitative data on the specific effects of oTR on the Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, are still emerging. However, qualitative reports indicate a significant reduction in both processes in NSCLC cells treated with oTR.^[1]

Metabolic Parameter	Effect of ortho-Topolin Riboside
Glycolysis (ECAR)	Decreased
Mitochondrial Respiration (OCR)	Decreased
Amino Acid Synthesis	Reduced
Pyrimidine Synthesis	Reduced

Modulation of Signaling Pathways

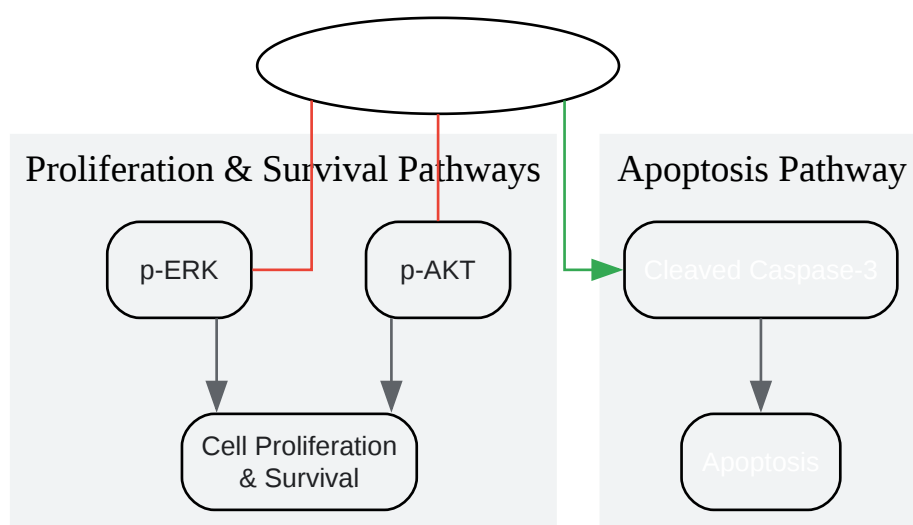
The anticancer effects of ortho-Topolin riboside are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1]

3.3.1. p-ERK and p-AKT Signaling

Treatment with oTR leads to a reduction in the phosphorylation of ERK (extracellular signal-regulated kinase) and AKT (protein kinase B).[1] Both p-ERK and p-AKT are crucial components of pathways that promote cell survival and proliferation. Their inhibition by oTR contributes to its antiproliferative effects.

3.3.2. Apoptosis Induction

ortho-Topolin riboside induces apoptosis, or programmed cell death, in cancer cells. This is evidenced by an increase in the levels of cleaved Caspase-3, a key executioner caspase in the apoptotic cascade.[1]



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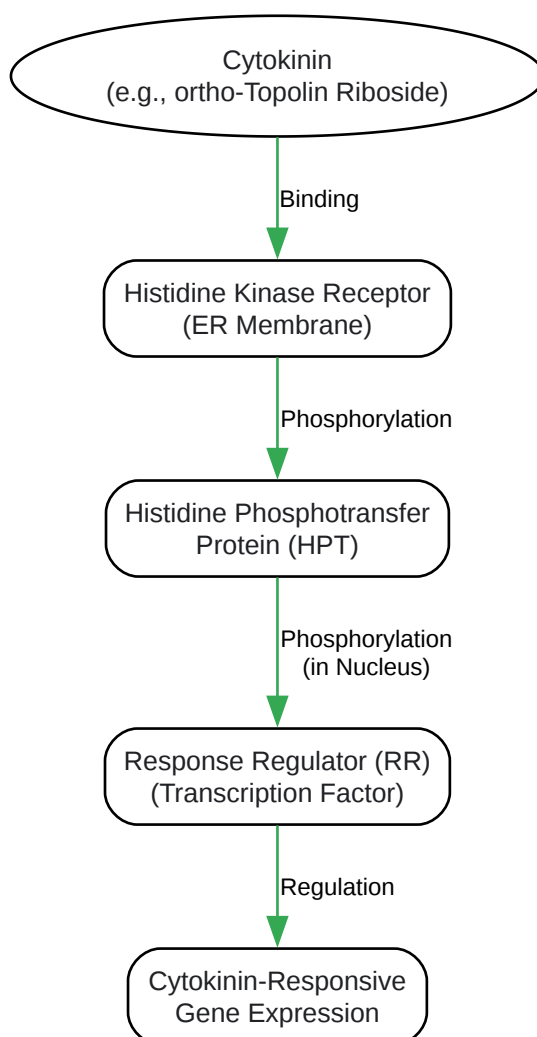
Figure 2. Anticancer signaling pathways modulated by ortho-Topolin Riboside.

Role in Plant Biology: Cytokinin Signaling

As a cytokinin, ortho-Topolin riboside plays a role in the complex signaling networks that govern plant growth and development. The canonical cytokinin signaling pathway is a multi-

step phosphorelay system.

- **Signal Perception:** Cytokinins bind to histidine kinase receptors located in the endoplasmic reticulum membrane.
- **Phosphorelay:** This binding triggers a series of phosphorylation events, transferring a phosphate group from the receptor to a histidine phosphotransfer protein (HPT).
- **Nuclear Translocation:** The phosphorylated HPT moves into the nucleus.
- **Response Regulation:** In the nucleus, the HPT phosphorylates a response regulator (RR), which can then act as a transcription factor to regulate the expression of cytokinin-responsive genes.



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Figure 3. Simplified diagram of the cytokinin signaling pathway in plants.

Conclusion

ortho-Topolin riboside-d4 is an indispensable tool for the accurate quantification of its endogenous counterpart in biological systems. The use of such stable isotope-labeled internal standards is fundamental to robust and reliable bioanalytical methods. Furthermore, the significant anticancer properties of unlabeled ortho-Topolin riboside, including its ability to disrupt cancer cell metabolism and key signaling pathways, highlight it as a promising candidate for further investigation in the development of novel cancer therapeutics. This guide provides a foundational resource for researchers and professionals working with this compound and its applications in both analytical chemistry and cancer biology.

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